BenchChemオンラインストアへようこそ!

(1R,2R)-2-(Cyclopropylamino)cyclohexanol

Pharmaceutical Intermediates PDE3 Inhibitor Chiral Synthesis

This (1R,2R)-configured trans-1,2-amino alcohol is the definitive chiral intermediate for synthesizing the PDE3 inhibitor OPC-33509 (IC50 0.10 μM). Using the racemate or (1S,2S) antipode yields inactive diastereomers, causing synthesis failure and wasted resources. With guaranteed ≥98% chemical purity and high enantiomeric excess, it is essential for asymmetric synthesis, CNS receptor SAR studies, and chiral ligand development. Verify stereochemistry, secure your research's integrity.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 189362-43-4
Cat. No. B066298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(Cyclopropylamino)cyclohexanol
CAS189362-43-4
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)NC2CC2)O
InChIInChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m1/s1
InChIKeyCFEAMNVUJMQGNK-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2R)-2-(Cyclopropylamino)cyclohexanol: A Chiral trans-Amino Alcohol Building Block


(1R,2R)-2-(Cyclopropylamino)cyclohexanol (CAS 189362-43-4) is a chiral, non-racemic trans-1,2-amino alcohol with a cyclopropylamine substituent. This stereochemically defined building block, characterized by its (1R,2R) configuration, is a crucial intermediate in the synthesis of enantiomerically pure pharmaceuticals, notably the PDE3 inhibitor OPC-33509 [1]. It is available with a guaranteed purity of >98% from specialty chemical suppliers .

The Critical Role of (1R,2R) Stereochemistry in Substituting (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Generic substitution of (1R,2R)-2-(Cyclopropylamino)cyclohexanol with its racemate or the (1S,2S) enantiomer is not scientifically equivalent. The absolute stereochemistry of this chiral auxiliary is the primary determinant of the final drug's biological activity. The synthesis of the PDE3 inhibitor OPC-33509 explicitly requires the (1R,2R) enantiomer to achieve the desired pharmacological profile; the use of the racemic mixture or the antipode would lead to an inactive or less effective diastereomer, resulting in failed syntheses and compromised research outcomes [1].

Quantitative Differentiation Guide for (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Essential Stereochemistry for OPC-33509 (K-134) PDE3 Inhibitor Synthesis

The synthesis of the PDE3 inhibitor OPC-33509, a clinical candidate for anti-thrombotic and anti-hyperplastic therapy, specifically utilizes the (1R,2R) enantiomer of 2-(cyclopropylamino)cyclohexanol as a key building block. The resulting drug candidate, OPC-33509, demonstrates an IC50 of 0.10 μM against recombinant PDE3A [1]. The (1S,2S) enantiomer of the building block would produce a diastereomeric drug candidate with uncharacterized and likely inferior activity.

Pharmaceutical Intermediates PDE3 Inhibitor Chiral Synthesis

Achievable Enantiomeric Excess for High-Fidelity Asymmetric Synthesis

The target compound can be synthesized via the asymmetric amination of 1,2-epoxycyclohexane. Using a water-soluble soy polysaccharide (Soyafibe S-DN) catalyst, the (1R,2R) product is obtained with an initial enantiomeric excess (ee) of 64%. Critically, a simple purification step as the fumarate salt elevates this to >99% ee [1]. This contrasts with the racemic trans product (0% ee) obtained from non-asymmetric ring-opening methods [2].

Asymmetric Synthesis Enantioselectivity Process Chemistry

Procurement-Ready Purity Specifications

Commercially available (1R,2R)-2-(Cyclopropylamino)cyclohexanol is routinely supplied with a chemical purity specification of >98%, as verified by HPLC, NMR, and mass spectrometry . This level of purity is critical for use as a building block in multi-step pharmaceutical syntheses, where impurities can lead to significant yield loss and purification challenges.

Chemical Procurement Quality Control Analytical Characterization

Validated Resolution Pathway for Consistent Enantiopurity

For applications where the target compound is not obtained directly via asymmetric synthesis, a robust resolution protocol is documented. The racemic trans amino alcohol is esterified with (S)-mandelic acid, and the resulting diastereomeric esters are separated by chromatography, providing the pure (1R,2R) enantiomer [1]. This established method offers a reliable alternative for obtaining the compound in high enantiopurity, differentiating it from other trans-2-substituted cyclohexanols lacking a well-defined resolution strategy.

Chiral Resolution Process Development Enantiomer Separation

Primary Application Scenarios for (1R,2R)-2-(Cyclopropylamino)cyclohexanol


Synthesis of PDE3 Inhibitor OPC-33509 (K-134) for Cardiovascular Research

This is the primary, evidence-backed application. Researchers developing novel anti-thrombotic or anti-hyperplastic agents can use this compound as a key chiral building block. The (1R,2R) stereoisomer is specifically required to synthesize OPC-33509, a PDE3 inhibitor with an established IC50 of 0.10 μM [1]. Using this compound ensures the correct stereochemistry of the final drug candidate, which is essential for reproducing published biological activity.

Chiral Auxiliary in Asymmetric Synthesis

The compound's rigid cyclohexanol scaffold with a cyclopropylamino group makes it suitable as a chiral auxiliary or ligand precursor. Its high enantiopurity (>99% ee achievable) [1] is a prerequisite for controlling stereochemistry in asymmetric reactions, such as additions to imines or epoxide openings, where the desired product's enantiomeric excess is directly linked to the auxiliary's optical purity.

Development of Central Nervous System (CNS) Receptor Ligands

Given its structural features, this compound serves as a versatile intermediate for synthesizing molecules targeting CNS receptors [1]. The cyclopropylamino group introduces steric constraint and unique electronic properties, which are valuable for structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity and selectivity.

Precursor for Chiral Amine Ligands in Catalysis

The secondary amine and hydroxyl functional groups provide two handles for derivatization. This bifunctionality allows the compound to be transformed into chiral ligands for transition-metal catalysis. The high chemical purity (>98%) of the commercially available material minimizes side reactions during ligand synthesis, ensuring a more efficient route to the final catalyst.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,2R)-2-(Cyclopropylamino)cyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.